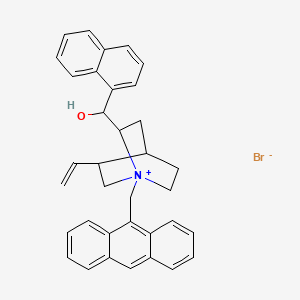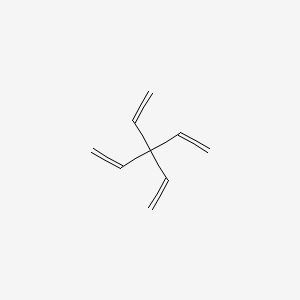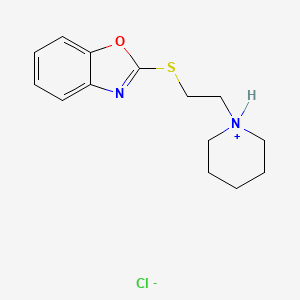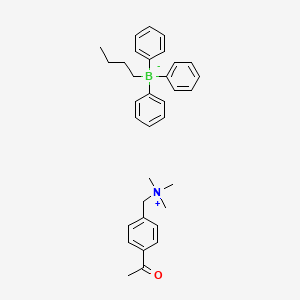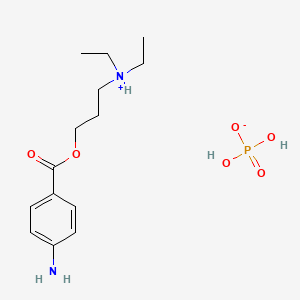
3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate is a chemical compound with the molecular formula C14H25N2O6P and a molecular weight of 348.332 g/mol. It is also known by its IUPAC name, this compound. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate typically involves the esterification of p-aminobenzoic acid with 3-(diethylamino)propyl alcohol, followed by the reaction with phosphoric acid to form the dihydrogen phosphate salt. The reaction conditions generally include:
Esterification: The reaction between p-aminobenzoic acid and 3-(diethylamino)propyl alcohol is carried out in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the ester.
Phosphorylation: The ester is then reacted with phosphoric acid under controlled temperature and pH conditions to yield the dihydrogen phosphate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Phosphorylation: The purified ester is then phosphorylated in large reactors, followed by further purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: In the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may interact with proteins and enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate can be compared with other similar compounds, such as:
p-Aminobenzoic acid esters: These compounds share a similar ester functional group but differ in their side chains.
Diethylamino derivatives: Compounds with diethylamino groups but different ester or phosphate groups.
Phosphate esters: Compounds with phosphate ester groups but different amine or benzoyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
100811-85-6 |
|---|---|
Formule moléculaire |
C14H25N2O6P |
Poids moléculaire |
348.33 g/mol |
Nom IUPAC |
3-(4-aminobenzoyl)oxypropyl-diethylazanium;dihydrogen phosphate |
InChI |
InChI=1S/C14H22N2O2.H3O4P/c1-3-16(4-2)10-5-11-18-14(17)12-6-8-13(15)9-7-12;1-5(2,3)4/h6-9H,3-5,10-11,15H2,1-2H3;(H3,1,2,3,4) |
Clé InChI |
IUOITCODAKJFHB-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCCOC(=O)C1=CC=C(C=C1)N.OP(=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


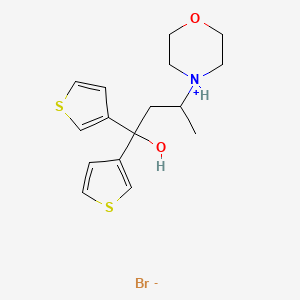
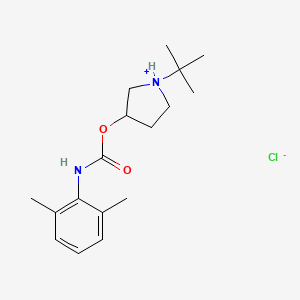
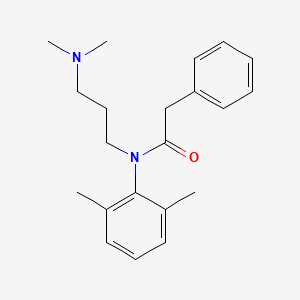
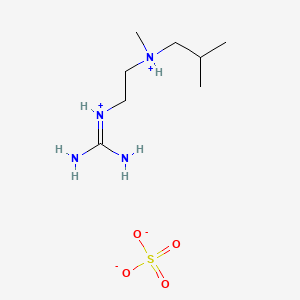
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid](/img/structure/B13736252.png)
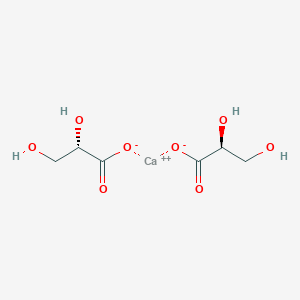
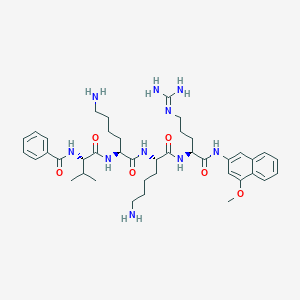
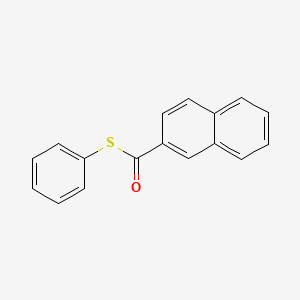
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)

